molecular formula C7H14S B14579275 (2S,4S)-2-Ethyl-4-methylthiolane CAS No. 61568-38-5

(2S,4S)-2-Ethyl-4-methylthiolane

Cat. No.: B14579275
CAS No.: 61568-38-5
M. Wt: 130.25 g/mol
InChI Key: QWNZOYUISUULPA-BQBZGAKWSA-N
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Description

(2S,4S)-2-Ethyl-4-methylthiolane is a chiral compound with a unique structure that includes both an ethyl and a methyl group attached to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-Ethyl-4-methylthiolane typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of enantioselective catalysis, where a chiral catalyst is used to guide the formation of the desired enantiomer. The reaction conditions often include specific temperatures, solvents, and reaction times to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar enantioselective methods. The process is scaled up to ensure consistent production while maintaining the desired stereochemistry. This often requires precise control of reaction conditions and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-Ethyl-4-methylthiolane can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the specific reagents used .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms .

Scientific Research Applications

(2S,4S)-2-Ethyl-4-methylthiolane has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,4S)-2-Ethyl-4-methylthiolane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the application and the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-2-Ethyl-4-methylthiolane is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its isomers. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role .

Properties

CAS No.

61568-38-5

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

(2S,4S)-2-ethyl-4-methylthiolane

InChI

InChI=1S/C7H14S/c1-3-7-4-6(2)5-8-7/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

QWNZOYUISUULPA-BQBZGAKWSA-N

Isomeric SMILES

CC[C@H]1C[C@@H](CS1)C

Canonical SMILES

CCC1CC(CS1)C

Origin of Product

United States

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